molecular formula C19H25N9 B12265500 4-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

4-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12265500
M. Wt: 379.5 g/mol
InChI Key: URONHZQLASKQBG-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is notable for its unique structure, which includes a triazolopyrimidine core, a piperazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This reaction yields 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, which is then further functionalized to introduce the piperazine and pyrrolidine moieties.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazolopyrimidine core can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as c-Met kinase, which plays a role in cancer cell proliferation . The compound’s triazolopyrimidine core is crucial for its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of a triazolopyrimidine core with piperazine and pyrrolidine rings, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an anticancer agent make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C19H25N9

Molecular Weight

379.5 g/mol

IUPAC Name

5-methyl-7-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H25N9/c1-14-11-16(25-5-3-4-6-25)24-19(23-14)27-9-7-26(8-10-27)17-12-15(2)22-18-20-13-21-28(17)18/h11-13H,3-10H2,1-2H3

InChI Key

URONHZQLASKQBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=NC=NN34)C)N5CCCC5

Origin of Product

United States

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